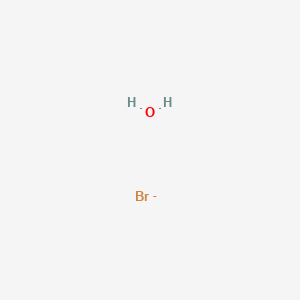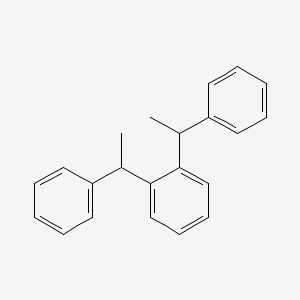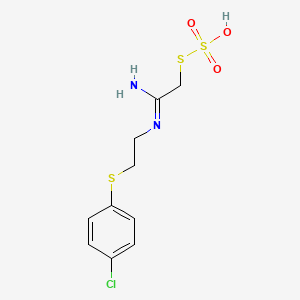
alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is a complex organic compound that features a biphenyl group, a cyclohexyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the formation of the biphenyl and cyclohexyl intermediates. These intermediates are then coupled with a piperidine ring through a series of reactions that may include Grignard reactions, Friedel-Crafts alkylation, and reductive amination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic methodologies such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidineethanol hydrochloride
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinemethanol hydrochloride
Uniqueness
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
50910-34-4 |
|---|---|
Fórmula molecular |
C26H36ClNO |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C26H35NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1,4-5,10-11,14-17,24,28H,2-3,6-9,12-13,18-21H2;1H |
Clave InChI |
JUOUTQXWCSHRTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


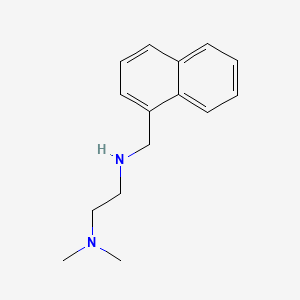

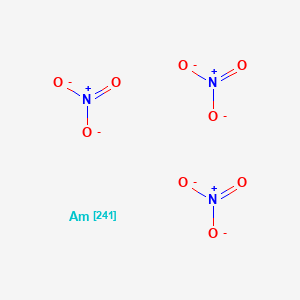
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
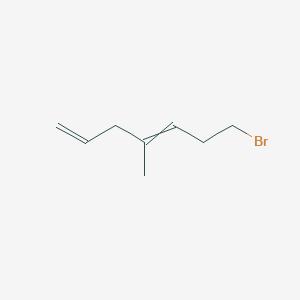
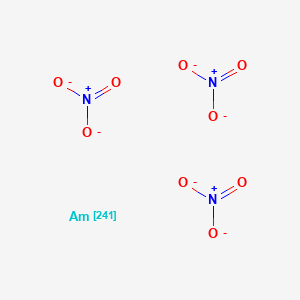


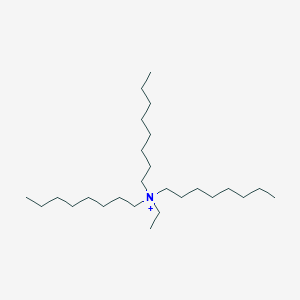
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
